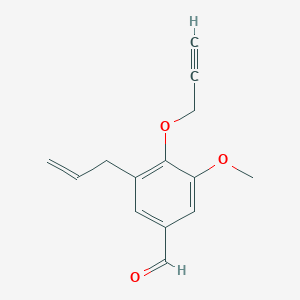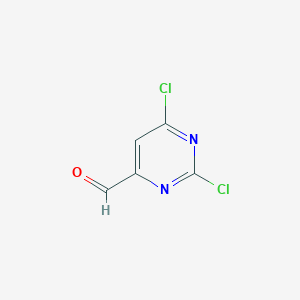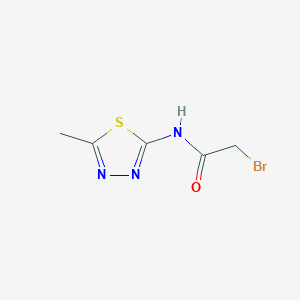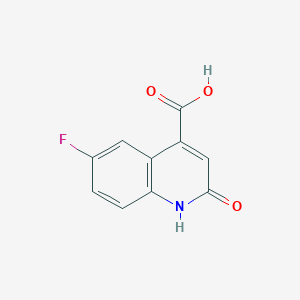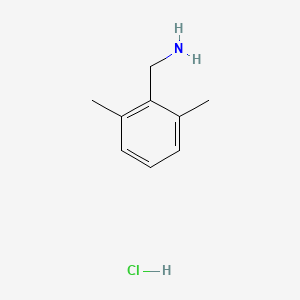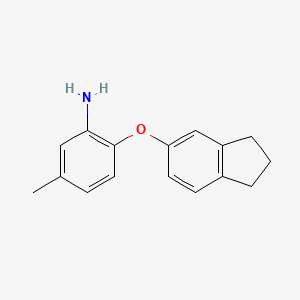
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine" is a chemical entity that can be associated with a class of compounds that exhibit central dopamine-receptor stimulating activity. These compounds are of interest due to their potential therapeutic applications in neurological disorders. The indan and indene moieties present in these compounds are crucial for their activity, as they interact with dopamine receptors in the central nervous system.
Synthesis Analysis
The synthesis of related compounds has been reported, where stereospecific reactions and optical resolution were employed to obtain enantiomeric pairs of indene derivatives with dopamine receptor affinity . The synthesis of these compounds involves multiple steps, including the preparation of phenylacetic acids, N-acylation, reduction to amines, and cyclization to achieve the final products . Additionally, a novel three-component reaction catalyzed by dirhodium(II) acetate has been used for the synthesis of 1,2-diamines, which could be relevant for the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffractometry (XRD), which reveals the presence of intramolecular hydrogen bonds that are significant for the stability and reactivity of these molecules . The precise arrangement of atoms and functional groups within the molecule can influence its interaction with biological targets such as dopamine receptors.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the position of the hydroxy group on the aromatic ring is important for the dopaminergic activity . The intramolecular distances between functional groups are also critical, as they determine how well the compound can fit into the receptor binding site .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of intramolecular hydrogen bonds can affect the compound's solubility and melting point . The steric configuration, as well as the presence of substituents on the indan or indene rings, can influence the compound's stability and its ability to cross the blood-brain barrier, which is essential for central nervous system activity .
科学的研究の応用
Dopamine Receptor Ligands
The compound and its derivatives have been explored for their affinity and selectivity towards dopamine D1 and D2 receptors. Enantiomeric pairs of the compound, specifically the trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and trans-2-amino-5-hydroxy-1-phenyl-2,3-dihydro-1H-indene, have shown nanomolar range affinity for these receptors. In behavioral studies, some derivatives have indicated central D1 agonistic activity, suggesting their potential utility in modulating dopamine-related functions in the central nervous system (Claudi et al., 1996).
Synthesis of Novel Compounds
The compound has been used as a precursor in the synthesis of novel chemical entities. For instance, reactions involving (E)-2-(aryl)-2,3-dihydro-1H-inden-1-ones have led to the formation of novel spiro dihydro-2′H-[indene-2,3′-thiophen]-1(3H)-ones with potential applications in various fields (Kumar et al., 2013).
Modulation of Serotonergic Receptors
The compound's derivatives have been investigated for their ability to modulate serotonergic receptors. Specifically, studies have looked at the modulation of 5-HT2A receptor-mediated behavior by 5-HT2C receptor agonists, which can have implications for understanding and possibly treating disorders related to these pathways (Vickers et al., 2001).
Synthesis of Functionalized Compounds
The compound has been used in reactions to synthesize functionalized tetrahydro-1H-indeno[2,1-c]pyridine derivatives. These reactions have shown potential for the creation of new compounds with diverse chemical properties and possible applications in material science or pharmaceuticals (Mosslemin et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-5-8-16(15(17)9-11)18-14-7-6-12-3-2-4-13(12)10-14/h5-10H,2-4,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTMMWUCZHFSPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC3=C(CCC3)C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

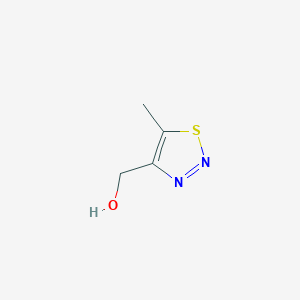
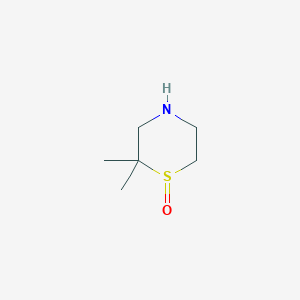
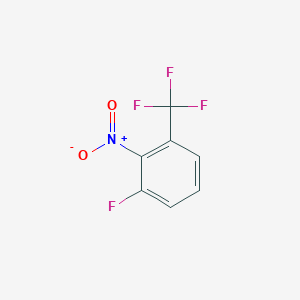
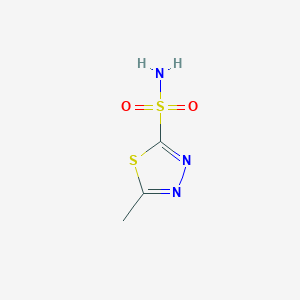
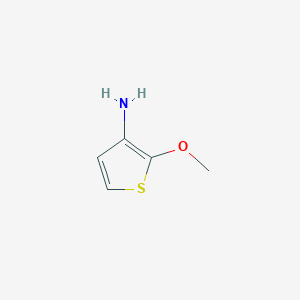

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)
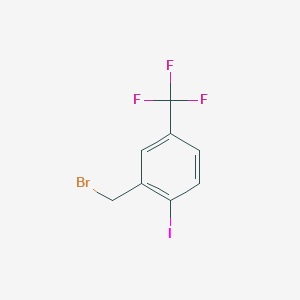
![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)
